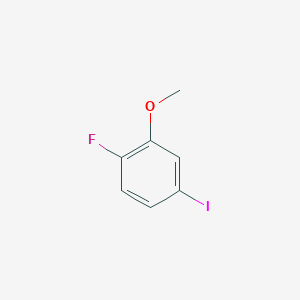

1-Fluoro-4-iodo-2-methoxybenzene

Vue d'ensemble

Description

1-Fluoro-4-iodo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Fluoro-4-iodo-2-methoxybenzene (C₇H₆FIO) is an aromatic compound characterized by the presence of a fluorine atom, an iodine atom, and a methoxy group (-OCH₃) attached to a benzene ring. This unique combination of substituents significantly influences its chemical reactivity and potential biological activity. The compound is notable for its applications in organic synthesis, drug discovery, and as a precursor in the development of radiotracers.

The presence of halogen atoms (fluorine and iodine) in this compound enhances its reactivity, allowing it to participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : The compound can undergo reactions where nucleophiles replace the fluorine or iodine atoms on the benzene ring.

- Electrophilic Aromatic Substitution : The methoxy group can activate the aromatic ring towards electrophilic attack.

These reactions are crucial for synthesizing more complex organic molecules that may exhibit biological activity.

The biological activity of this compound is largely determined by its interactions with biological targets. The mechanism of action may involve:

- Binding Affinities : The halogen substituents can enhance binding interactions through hydrogen bonding or halogen bonding mechanisms, influencing the compound's pharmacokinetic properties and bioavailability.

- Metabolic Stability : The presence of a methoxy group may improve the metabolic stability of derivatives, making them suitable candidates for drug development.

Biological Activity and Applications

Research has indicated that compounds with similar structures to this compound can exhibit various biological activities, including:

- Anticancer Activity : Analogues of this compound have been synthesized and tested for their efficacy against cancer cell lines. For instance, a mono-fluorinated derivative has shown promising results in inhibiting cancer cell proliferation.

| Compound Name | Activity | Reference |

|---|---|---|

| Combretastatin A-4 analogue | Anticancer | |

| Various fluorinated phenols | Enzyme inhibition |

Case Studies

Several studies highlight the biological relevance of this compound and its derivatives:

- Synthesis of Anticancer Agents : Research focused on synthesizing fluorinated analogues has demonstrated that modifications to the structure can lead to enhanced anticancer properties. For example, a study reported the synthesis of a derivative that showed significant activity against specific cancer cell lines with high selectivity .

- Radiotracer Development : The incorporation of radioisotope iodine (¹²³I) into this compound allows for the creation of radiotracers used in medical imaging. These radiotracers benefit from improved biocompatibility due to the methoxy group .

Propriétés

IUPAC Name |

1-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKZLAZICFOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650219 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773855-64-4 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.